2-Methyl-1-octylpiperazine
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Overview
Description
2-Methyl-1-octylpiperazine is an organic compound with the molecular formula C13H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by a piperazine ring substituted with a methyl group at the second position and an octyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-octylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions, such as the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base and diphenylvinylsulfonium triflate as a sulfonium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or flow reactors. Simplified procedures for the synthesis of monosubstituted piperazine derivatives have been developed, which can be performed in a one-pot-one-step manner using protonated piperazine and metal ion-supported catalysts . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-octylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-octylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anthelmintic properties, making them useful in the treatment of parasitic infections . Additionally, these compounds have shown potential in the development of pharmaceuticals for various therapeutic areas, including antipsychotics, antidepressants, and antihistamines .
Mechanism of Action
The mechanism of action of 2-Methyl-1-octylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.
Comparison with Similar Compounds
2-Methyl-1-octylpiperazine can be compared with other similar compounds, such as 1-Benzylpiperazine, 1-Methyl-4-benzylpiperazine, and 1,4-Dibenzylpiperazine . These compounds share the piperazine core structure but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising therapeutic applications. Further research into its properties and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-methyl-1-octylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-7-8-10-15-11-9-14-12-13(15)2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUIBIYTGQFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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